physicochemical properties of 4-Difluoromethoxy-3-fluorobenzylamine
physicochemical properties of 4-Difluoromethoxy-3-fluorobenzylamine
An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-3-fluorobenzylamine
Foreword: Charting the Unknown
In the landscape of drug discovery and materials science, novel chemical entities present both a challenge and an opportunity. 4-(Difluoromethoxy)-3-fluorobenzylamine is one such entity, a compound rich with potential owing to its unique combination of a flexible benzylamine scaffold, a hydrogen-bond-accepting difluoromethoxy group, and a modulating fluoro substituent. These features suggest its potential as a key intermediate or a core fragment in the design of new bioactive molecules.
We will proceed by outlining the established, validated protocols for determining the critical physicochemical parameters that govern a molecule's behavior from the lab bench to potential clinical applications. Where appropriate, we will draw analogies from structurally related compounds to provide an experiential context for expected outcomes.
Molecular Identity and Core Attributes
A precise understanding of a compound's structure is the bedrock of its characterization.
Chemical Structure:
Molecular Formula: C₈H₈F₃NO
Molecular Weight: 191.15 g/mol
These fundamental attributes are calculated from the structure and form the basis for all subsequent molarity-based calculations and spectroscopic analysis.
Solid-State Characterization: Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed range often signifies impurities.
Significance in Drug Development
The melting point influences a compound's solubility and dissolution rate, which are key factors in its bioavailability. Higher melting point compounds, reflecting strong intermolecular forces, often exhibit lower solubility.
Experimental Protocol: Capillary Melting Point Determination
This method is the gold standard for its accuracy and minimal sample requirement.[1]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.
-
Capillary Loading: Jab the open end of a capillary tube into the sample powder. Tap the sealed end gently on a hard surface to compact the sample to a height of 2-3 mm.[2]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range.[3]
-
Accurate Determination: With a new sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[2][3]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Liquid-State Characterization: Boiling Point
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant reflecting the strength of intermolecular forces in the liquid state.
Significance in Drug Development
While less critical for solid dosage forms, the boiling point is vital for process chemistry, especially during purification by distillation, and for assessing the volatility of a compound.
Experimental Protocol: Micro-Reflux Method
This technique is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[4]
Methodology:
-
Apparatus Setup: Place approximately 1-2 mL of the sample in a small round-bottom flask with a boiling chip. Fit a condenser vertically onto the flask.
-
Thermometer Placement: Insert a thermometer through the condenser so that the bulb is positioned just below the side arm of the condenser, ensuring it will be bathed in the vapor of the boiling liquid.
-
Heating: Gently heat the flask.
-
Observation: Observe the reflux ring—the level at which the vapor condenses and flows back into the flask. The thermometer bulb must be at or just below this ring to measure the equilibrium vapor temperature.
-
Data Recording: When the temperature on the thermometer stabilizes while the liquid is actively refluxing, record this value as the boiling point. Record the ambient atmospheric pressure.
Workflow for Micro-Reflux Boiling Point Determination
Caption: Workflow for boiling point determination using the micro-reflux method.
Solubility Profile
Solubility is arguably one of the most critical physicochemical properties, dictating everything from reaction conditions to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Significance in Drug Development
Aqueous solubility is essential for oral bioavailability, while solubility in organic solvents is crucial for formulation, purification, and crossing lipid membranes. The "like dissolves like" principle is a foundational concept here.[5]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method remains the definitive technique for determining equilibrium solubility.[5][6]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering through a 0.45 µm filter is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.[5]
Workflow for Shake-Flask Solubility Determination
Caption: Generalized workflow for equilibrium solubility determination.
Ionization Constant: pKa
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine, the pKa refers to the acidity of its conjugate acid (R-NH₃⁺).
Significance in Drug Development
The pKa dictates the charge state of a molecule at a given physiological pH. This profoundly impacts its solubility, membrane permeability, receptor binding, and formulation. The benzylamine moiety in our target compound is basic and will be protonated at physiological pH (~7.4).
Experimental Protocol: Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.[7]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system if solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a high-precision electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[7]
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: LogP
Lipophilicity, the "oil-loving" nature of a molecule, is a measure of its partitioning between an immiscible lipid (octan-1-ol) and aqueous phase. It is expressed as the logarithm of the partition coefficient (P).
Significance in Drug Development
LogP is a cornerstone of medicinal chemistry, heavily influencing membrane permeability, plasma protein binding, and metabolic clearance. A LogP value in the range of 1-3 is often considered optimal for oral drug absorption.
Experimental Protocol: Shake-Flask Method for LogP
This is the traditional and most reliable method for LogP determination.[8]
Methodology:
-
Solvent Preparation: Pre-saturate octan-1-ol with water and water (or a suitable buffer like PBS, pH 7.4) with octan-1-ol.
-
Partitioning: Dissolve a small amount of the compound in the aqueous phase. Add an equal volume of the octan-1-ol phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning, then let the layers separate completely. Centrifugation can aid separation.[9]
-
Quantification: Carefully sample both the aqueous and octan-1-ol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Summary of Physicochemical Properties
The following table summarizes the key properties for 4-(Difluoromethoxy)-3-fluorobenzylamine and provides estimated ranges based on structurally similar compounds found in the literature, such as 4-fluorobenzylamine.[10][11] These values must be confirmed experimentally.
| Property | Symbol | Value | Experimental Method |
| Molecular Weight | MW | 191.15 g/mol | Calculated |
| Melting Point | Mp | To be determined | Capillary Method |
| Boiling Point | Bp | To be determined | Micro-Reflux |
| Aqueous Solubility | S | To be determined | Shake-Flask[5] |
| Ionization Constant | pKa | Estimated: 8.5 - 9.5 | Potentiometric Titration[7] |
| Partition Coefficient | LogP | Estimated: 1.5 - 2.5 | Shake-Flask[8] |
Conclusion
The journey to understanding a new chemical entity like 4-(Difluoromethoxy)-3-fluorobenzylamine begins with a rigorous and systematic characterization of its fundamental physicochemical properties. This guide provides the experimental framework necessary for any researcher to undertake this task with scientific integrity. The protocols described herein are robust, validated, and form the basis of modern chemical and pharmaceutical analysis. The empirical data generated through these methods will be invaluable for guiding the synthesis, formulation, and potential application of this promising molecule in the broader scientific landscape.
References
-
PubChem. 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Kalinowski, M. A., & Antonucci, J. M. (2010). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
LibreTexts, Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]
-
LibreTexts, Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
-
SpectraBase. 3-Fluorobenzylamine 4-methoxybenzoyl. Available from: [Link]
-
Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available from: [Link]
-
Westlab. (2023). Measuring the Melting Point. Available from: [Link]
- Google Patents. (2011). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. Available from: [Link]
-
ACS Publications. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
-
PubChemLite. 4-(difluoromethoxy)-3-methoxybenzoic acid (C9H8F2O4). Available from: [Link]
-
Rizzi, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]
-
California State University, Stanislaus. Experiment 1 - Melting Points. Available from: [Link]
- Google Patents. (2015). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
-
Austin Peay State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. Available from: [Link]
-
Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. Available from: [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
Stanford Research Systems. Melting Point Determination. Available from: [Link]
-
Zaher, A., et al. (2020). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC. Available from: [Link]
-
precisionFDA. 4-FLUOROBENZYLAMINE. Available from: [Link]
-
University of Calgary. BOILING POINT DETERMINATION. Available from: [Link]
-
Gerig, J. T. Fluorine NMR. Available from: [Link]
-
Sharma, S., et al. (2025). The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. Available from: [Link]
-
Bilic, A., & Stankovic, B. Simple Method for the Estimation of pKa of Amines. Available from: [Link]
-
University of Toronto. Micro-boiling point measurement. Available from: [Link]
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]
-
PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. enamine.net [enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. GSRS [precision.fda.gov]

